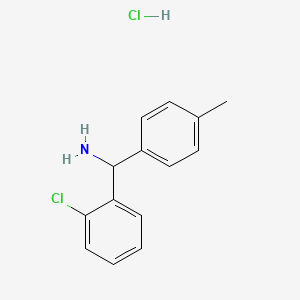
3-(4-Chlorophenyl)-2-methylpropenal
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-methylpropenal, also known as 4-CPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a yellow oily liquid with a molecular weight of 180.63 g/mol and a boiling point of 234 °C.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-methylpropenal has been extensively studied for its potential applications in various scientific fields. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor properties. It has also been used as a starting material for the synthesis of other compounds with potential biological activity.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-methylpropenal is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms by interfering with their cell membrane integrity. It has also been suggested that 3-(4-Chlorophenyl)-2-methylpropenal can induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Chlorophenyl)-2-methylpropenal can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This compound has also been shown to affect the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, 3-(4-Chlorophenyl)-2-methylpropenal has been shown to have a cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(4-Chlorophenyl)-2-methylpropenal in lab experiments is its potential as a starting material for the synthesis of other compounds with potential biological activity. However, the limitations of using this compound include its toxicity and potential side effects, which require careful handling and monitoring.
Orientations Futures
There are several future directions for research on 3-(4-Chlorophenyl)-2-methylpropenal. These include the identification of its molecular targets, the development of more efficient and safer synthesis methods, and the exploration of its potential as a therapeutic agent for various diseases. Further studies are also needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)-2-methylpropenal is a chemical compound with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJAMSUNWQAPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-methylpropenal | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)
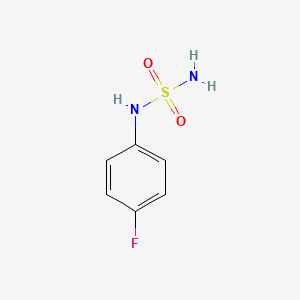

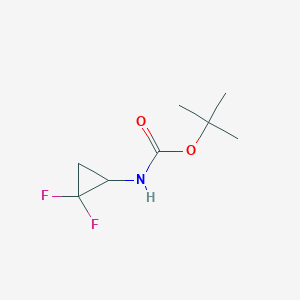

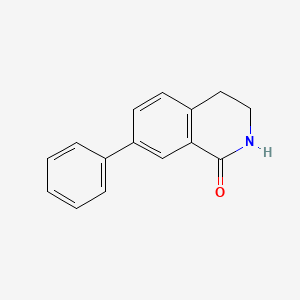


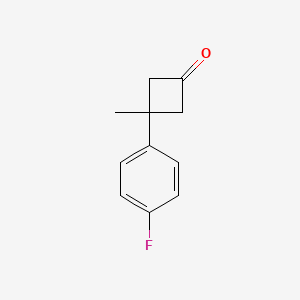
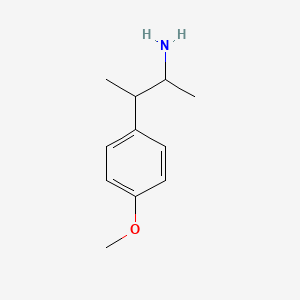
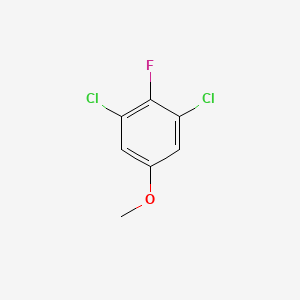
![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)
